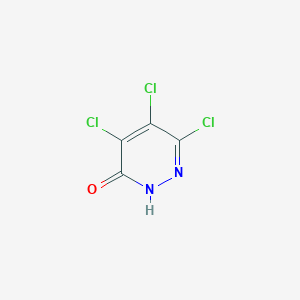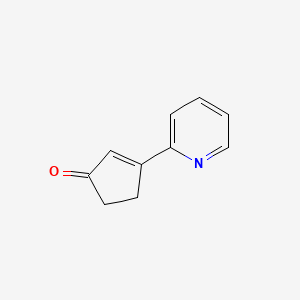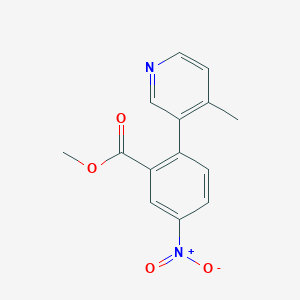
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is a chemical compound with the molecular formula C10H10N2O3 It is an ester derivative of acetic acid and is characterized by the presence of a cyano group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the reaction of 2-cyano-3-pyridinol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: 2-(2-amino-3-pyridinyl)oxyacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-[(3-cyano-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, [ (3-hydroxy-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester
Uniqueness
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is unique due to the specific positioning of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
183428-95-7 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
ethyl 2-(2-cyanopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)7-15-9-4-3-5-12-8(9)6-11/h3-5H,2,7H2,1H3 |
Clé InChI |
LZVVKQIXZGTWCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(N=CC=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B8571937.png)


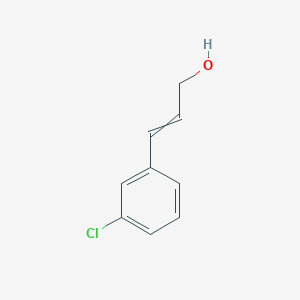
![4-[2-(1-Pyrrolidinyl)ethoxy]benzoyl chloride](/img/structure/B8571963.png)
![Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8571994.png)
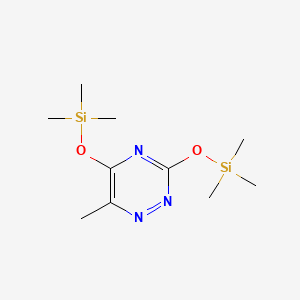
![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate](/img/structure/B8572004.png)
![Benzonitrile, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B8572012.png)

